4,4'-Bis(4-aminophenoxy)benzophenone 4,4'-Bis(4-aminophenoxy)benzophenone
Brand Name: Vulcanchem
CAS No.: 30184-96-4
VCID: VC3943604
InChI: InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2
SMILES: C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Molecular Formula: C25H20N2O3
Molecular Weight: 396.4 g/mol

4,4'-Bis(4-aminophenoxy)benzophenone

CAS No.: 30184-96-4

Cat. No.: VC3943604

Molecular Formula: C25H20N2O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bis(4-aminophenoxy)benzophenone - 30184-96-4

Specification

CAS No. 30184-96-4
Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
IUPAC Name bis[4-(4-aminophenoxy)phenyl]methanone
Standard InChI InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2
Standard InChI Key LSDYQEILXDCDTR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N

Introduction

Structural and Chemical Characteristics

4,4'-Bis(4-aminophenoxy)benzophenone belongs to the family of benzophenone-based diamines, characterized by a central benzophenone core flanked by two 4-aminophenoxy groups. The molecule’s rigidity and symmetry contribute to its utility in high-temperature polymer applications. Key structural features include:

  • Molecular Formula: C26H20N2O3\text{C}_{26}\text{H}_{20}\text{N}_2\text{O}_3 (approximated based on analogs ).

  • Thermal Stability: Analogous compounds, such as 4,4'-bis(3-aminophenoxy)benzophenone, exhibit decomposition temperatures exceeding 325°C under thermooxidative conditions .

  • Solubility: Polyimides derived from 4,4'-ODPA (oxydiphthalic anhydride) and similar diamines demonstrate limited solubility in organic solvents, a trait linked to the para-substituted aminophenoxy groups .

Comparatively, the 4-aminophenoxy substitution pattern enhances molecular linearity, potentially improving polymer crystallinity and mechanical strength relative to meta-substituted variants .

Synthesis and Manufacturing

Condensation Reaction Pathways

The synthesis of 4,4'-Bis(4-aminophenoxy)benzophenone typically involves a multi-step process:

  • Nucleophilic Aromatic Substitution: Reacting 4,4'-dihydroxybenzophenone with 4-nitrochlorobenzene in the presence of a base (e.g., potassium carbonate) yields 4,4'-bis(4-nitrophenoxy)benzophenone .

  • Reduction of Nitro Groups: Catalytic hydrogenation using nickel or palladium catalysts converts nitro groups to amines. For example, patents describe hydrogenation at 10–20 atm and 40–70°C with organic amine additives to suppress byproducts .

Key Reaction Parameters:

This method avoids azo byproducts and simplifies purification, addressing challenges in earlier routes that required hydrazine hydrate or Pd/C .

Physicochemical Properties

Thermal Behavior

Dynamic thermogravimetric analysis (TGA) of related polyimides reveals:

  • 5% Weight Loss Temperature: 325°C (in air) .

  • Glass Transition Temperature (TgT_g): 194–214°C for polymers derived from long-chain diamines .

The 4,4'-substitution pattern likely elevates TgT_g values compared to meta-substituted analogs due to restricted chain mobility.

Solubility Profile

Polyimides incorporating 4,4'-Bis(4-aminophenoxy)benzophenone exhibit limited solubility in common solvents (e.g., NMP, DMF), necessitating high-boiling solvents for processing . This insolubility stems from strong intermolecular interactions and crystallinity.

Applications in Polymer Science

Polyimide Synthesis

The compound serves as a diamine monomer in polyimide production, enabling materials with:

  • High Thermooxidative Stability: Retaining >95% mass at 325°C after 1 hour .

  • Mechanical Robustness: Films display creasability, indicating high molecular weight and ductility .

Composite Materials

In carbon fiber-reinforced composites, polyimides derived from this diamine enhance interlaminar shear strength and thermal endurance, critical for aerospace applications .

Comparative Analysis with Structural Analogs

Property4,4'-Bis(4-aminophenoxy)benzophenone4,4'-Bis(3-aminophenoxy)benzophenone
TgT_g (°C)~210 (estimated)194–214
Solubility in NMPLowModerate
TGA 5% Loss (°C)325 (projected)325

The para-substituted isomer’s linear structure enhances packing efficiency, favoring crystallinity but reducing solubility .

Industrial and Environmental Considerations

Scalability

Patent CN105294461A highlights a scalable route using cost-effective nickel catalysts, reducing reliance on precious metals like palladium . This aligns with industrial demands for economical mass production.

Environmental Impact

The synthesis avoids hazardous reagents (e.g., hydrazine), aligning with green chemistry principles. Solvent recovery systems further minimize waste .

Future Research Directions

  • Functionalization: Introducing electron-withdrawing groups to modulate solubility without compromising thermal stability.

  • Bio-based Alternatives: Exploring renewable feedstocks for diamine synthesis to enhance sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator